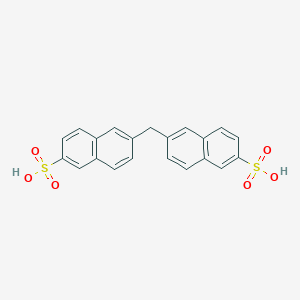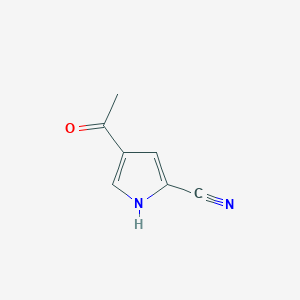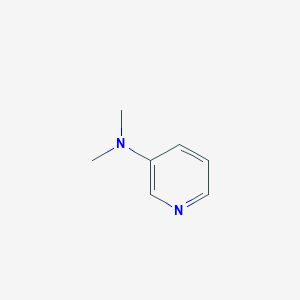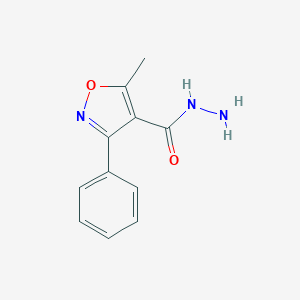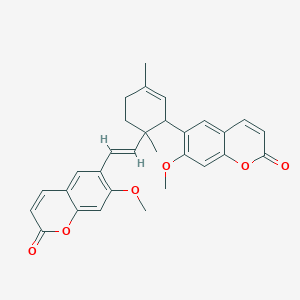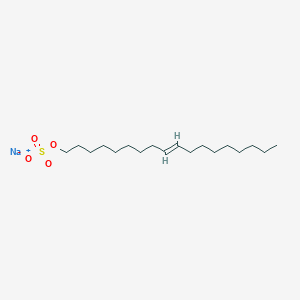
Sodium 9-octadecenyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 9-octadecenyl sulphate (SOS) is a synthetic surfactant that has gained significant attention in scientific research due to its unique properties. SOS is a long-chain fatty acid derivative that can be synthesized through various methods. The compound has been shown to have a wide range of biochemical and physiological effects, making it a potential candidate for various applications in the research field.
Mécanisme D'action
The mechanism of action of Sodium 9-octadecenyl sulphate is not fully understood, but it is believed to be related to its surfactant properties. The compound has been shown to disrupt the cell membrane of microorganisms, leading to cell death. Sodium 9-octadecenyl sulphate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anticancer properties.
Effets Biochimiques Et Physiologiques
Sodium 9-octadecenyl sulphate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for use in the treatment of various inflammatory diseases. Sodium 9-octadecenyl sulphate has also been shown to improve wound healing in animal models, making it a potential candidate for use in the development of new wound healing therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium 9-octadecenyl sulphate is its unique properties, which make it a potential candidate for various applications in scientific research. However, there are also limitations to its use. Sodium 9-octadecenyl sulphate can be toxic at high concentrations, and its effects may vary depending on the cell type or organism being studied. Additionally, the compound may be difficult to work with due to its hydrophobic nature.
Orientations Futures
There are many potential future directions for the study of Sodium 9-octadecenyl sulphate. One area of research could focus on the development of new antibiotics based on the compound's antimicrobial properties. Another area of research could focus on the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, further research could be done to better understand the mechanism of action of Sodium 9-octadecenyl sulphate and its potential applications in other areas of scientific research.
Méthodes De Synthèse
Sodium 9-octadecenyl sulphate can be synthesized through various methods, including the reaction of 9-octadecenyl alcohol with sulphuric acid or the reaction of sodium hydroxide with 9-octadecenyl sulphate. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Sodium 9-octadecenyl sulphate has been extensively studied for its potential applications in scientific research. The compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Sodium 9-octadecenyl sulphate has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
16979-51-4 |
|---|---|
Nom du produit |
Sodium 9-octadecenyl sulphate |
Formule moléculaire |
C18H35NaO4S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
sodium;[(E)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
Clé InChI |
MWZFQMUXPSUDJQ-RRABGKBLSA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
16979-51-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



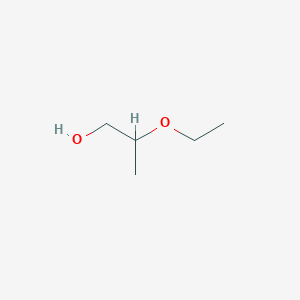
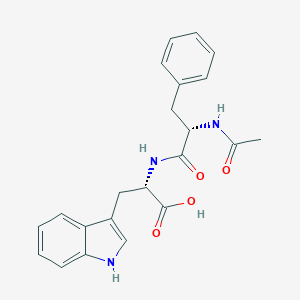
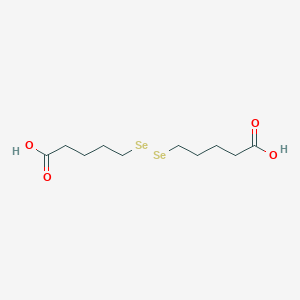
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
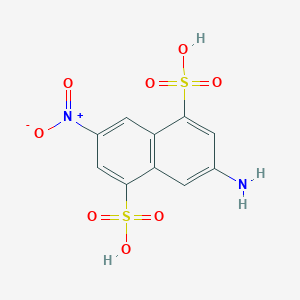
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

